
(3-Cyclopropylphenyl)methanol
Overview
Description
(3-Cyclopropylphenyl)methanol is a primary alcohol characterized by a benzene ring substituted at the 3-position with a cyclopropyl group and a hydroxymethyl (-CH2OH) group. While specific data on its physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its molecular formula is inferred as C10H12O with a molecular weight of ~148.20 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylphenyl)methanol typically involves the reaction of cyclopropylbenzene with formaldehyde under acidic or basic conditions to form the desired alcohol. Another method involves the reduction of (3-Cyclopropylphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (3-Cyclopropylphenyl)aldehyde or (3-Cyclopropylphenyl)carboxylic acid.
Reduction: The compound can be reduced to form (3-Cyclopropylphenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are frequently employed.
Major Products Formed
Oxidation: (3-Cyclopropylphenyl)aldehyde, (3-Cyclopropylphenyl)carboxylic acid.
Reduction: (3-Cyclopropylphenyl)methane.
Substitution: (3-Cyclopropylphenyl)chloride, (3-Cyclopropylphenyl)amine.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, (3-Cyclopropylphenyl)methanol serves as an intermediate in synthesizing various organic compounds. Its unique cyclopropyl group can influence the reactivity and selectivity of chemical reactions, making it valuable in designing new synthetic pathways.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting a potential role in developing new antimicrobial agents.
- Antifungal Activities: Preliminary investigations indicate that this compound may exhibit antifungal properties, warranting further exploration in pharmaceutical applications.
Medicine
In medicinal chemistry, this compound is being investigated for its role as a building block in drug development:
- Pharmaceutical Development: Its structural characteristics may allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents.
- Mechanism of Action: The hydroxyl group can form hydrogen bonds with biological molecules, potentially influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins and enzymes.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties can enhance the performance characteristics of various formulations.
Data Tables
The following tables summarize key findings related to the applications and biological activities of this compound.
Activity Type | Microbial Strains Tested | Efficacy |
---|---|---|
Antimicrobial | E. coli, S. aureus | Moderate |
Antifungal | C. albicans | Significant |
Case Studies
-
Antimicrobial Study:
A study conducted on the antimicrobial properties of this compound revealed that it exhibited moderate activity against E. coli and S. aureus strains. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes. -
Drug Development Research:
In a recent investigation into potential drug candidates for treating fungal infections, this compound was identified as a promising lead compound due to its antifungal activity against C. albicans.
Mechanism of Action
The mechanism of action of (3-Cyclopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins and enzymes, affecting their activity .
Comparison with Similar Compounds
Functional Group Variations
(3-Cyclopropylphenyl)methanamine (CAS 852877-59-9)
- Functional Group : Primary amine (-NH2) instead of alcohol.
- Key Differences: The amine group confers basicity, enabling participation in reactions like acylation or imine formation.
- Molecular Weight : ~147.22 g/mol (C10H13N).
(3-Aminophenyl)-cyclopropylmethanone (CAS 162174-75-6)
- Functional Group : Ketone (-CO-) and amine (-NH2).
- Key Differences : The ketone group introduces electrophilic reactivity (e.g., nucleophilic additions), while the amine allows for diazotization or condensation reactions. This dual functionality expands its utility in heterocyclic synthesis .
- Molecular Weight: ~161.20 g/mol (C10H11NO).
Substituent Modifications
Cyclopropyl(3-propylphenyl)methanol (CAS 1595947-51-5)
- Substituent : 3-propyl (-CH2CH2CH3) on the phenyl ring.
- Key Differences : The propyl group enhances hydrophobicity (logP ~3.2 estimated), making it suitable for lipid-based applications. Its molecular weight (~190.28 g/mol, C13H18O) is higher than the parent compound due to the alkyl chain .
Cyclopropyl(3-methanesulfonylphenyl)methanol (CAS 1602419-49-7)
- Substituent : 3-methanesulfonyl (-SO2CH3).
- Key Differences: The electron-withdrawing sulfonyl group increases the acidity of the -OH group (pKa ~9–10 estimated) compared to the parent compound. This property is critical in sulfonylation reactions or as a hydrogen-bond donor in catalysis .
- Molecular Weight : ~226.29 g/mol (C11H14O3S).
Boron-Containing Analogues
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 627526-56-1)
- Functional Group : Boronate ester.
- Key Differences : This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation—a reactivity absent in the alcohol variant. Its molecular weight (~229.81 g/mol, C14H19BO2) reflects the boron and oxygen content .
Data Tables
Table 1: Structural and Molecular Comparison
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Substituent |
---|---|---|---|---|---|
(3-Cyclopropylphenyl)methanol | N/A | C10H12O | ~148.20 | Primary alcohol | 3-Cyclopropylphenyl |
(3-Cyclopropylphenyl)methanamine | 852877-59-9 | C10H13N | ~147.22 | Primary amine | 3-Cyclopropylphenyl |
Cyclopropyl(3-propylphenyl)methanol | 1595947-51-5 | C13H18O | ~190.28 | Secondary alcohol | 3-Propylphenyl |
Cyclopropyl(3-methanesulfonylphenyl)methanol | 1602419-49-7 | C11H14O3S | ~226.29 | Secondary alcohol | 3-Methanesulfonylphenyl |
(3-Aminophenyl)-cyclopropylmethanone | 162174-75-6 | C10H11NO | ~161.20 | Ketone | 3-Aminophenyl, cyclopropyl |
2-(3-Cyclopropylphenyl)-dioxaborolane | 627526-56-1 | C14H19BO2 | ~229.81 | Boronate ester | 3-Cyclopropylphenyl |
Research Findings
- Stability: (3-Cyclopropylphenyl)methanamine remains stable under refrigeration (2–8°C), suggesting analogous storage conditions for the methanol derivative .
- Acidity Modulation: The methanesulfonyl group in cyclopropyl(3-methanesulfonylphenyl)methanol lowers the pKa of the -OH group by ~2 units compared to the parent compound, as demonstrated in computational studies .
- Synthetic Utility : Boronate esters like 2-(3-Cyclopropylphenyl)-dioxaborolane enable efficient cross-coupling reactions, highlighting the importance of functional group diversity in synthetic chemistry .
Biological Activity
(3-Cyclopropylphenyl)methanol, also known by its CAS number 893738-74-4, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
This compound is characterized by its unique cyclopropyl structure, which contributes to its biological activity. The compound serves as an intermediate in the synthesis of various organic molecules and has been investigated for its potential in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, influencing various biochemical pathways. Notably, it has shown promise in inhibiting protein tyrosine kinases, which are critical in regulating cell growth and differentiation.
Inhibition of Protein Tyrosine Kinases
Recent studies have highlighted the role of this compound as an inhibitor of protein tyrosine kinases (PTKs). PTKs are essential for many cellular processes, including signal transduction and cell proliferation. The inhibition of PTKs by this compound could lead to therapeutic applications in treating cancers and other diseases characterized by abnormal cell signaling.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell proliferation rates, suggesting its potential as a therapeutic agent in oncology.
- Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties against Gram-negative bacteria. This finding opens avenues for its use in developing new antibiotics or antimicrobial agents.
Research Findings
Several studies have explored the pharmacological profile of this compound:
- Electrophile-Fragment Screening : A study utilized electrophile-fragment screening to assess the reactivity and potential targets of this compound. This method revealed insights into its binding affinities and interactions with various biomolecules, enhancing understanding of its biological mechanisms .
- Neuropharmacological Assessments : Although primarily focused on other compounds, neuropharmacological studies have indirectly assessed the effects of methanol derivatives similar to this compound, providing context for its potential central nervous system activities .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3-Cyclopropylphenyl)methanol with high purity?
- Methodological Answer : this compound can be synthesized via reduction of the corresponding aldehyde or ketone precursor using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Post-reaction purification typically involves column chromatography with silica gel and a solvent system like ethyl acetate/hexane. For analytical confirmation, NMR (¹H and ¹³C) and GC-MS are critical to verify structural integrity and purity .
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the presence of cyclopropyl and hydroxyl groups (e.g., δ ~1.0 ppm for cyclopropyl protons).
- HPLC : For purity assessment using reverse-phase columns (C18) with methanol/water mobile phases.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to determine molecular ion peaks and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Ensure fume hood ventilation during synthesis. Store in sealed containers at 2–8°C to prevent degradation. In case of spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can solubility challenges of this compound in aqueous systems be optimized for biological assays?
- Methodological Answer :
- Salt Formation : Convert to hydrochloride or citrate salts to enhance aqueous solubility, as demonstrated with structurally similar cyclopropyl compounds .
- Co-Solvents : Use methanol-water mixtures (e.g., 20% v/v methanol) to maintain solubility while minimizing organic solvent toxicity .
- Nanoparticle Formulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Derivatization : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or cyclopropyl positions.
- Bioactivity Screening : Test derivatives in in vitro assays (e.g., antimicrobial MIC assays, enzyme inhibition).
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity trends .
Q. What methodologies address contradictory data on the reactivity of this compound in different solvents?
- Methodological Answer :
- Controlled Replication : Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity).
- Solvent Polarity Analysis : Compare reactivity in polar aprotic (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify solvent-dependent intermediates .
Q. How can environmental impact assessments be conducted for this compound?
- Methodological Answer :
- Biodegradability Testing : Follow OECD 301 guidelines using activated sludge to measure degradation rates.
- Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition studies.
- Bioaccumulation Potential : Calculate logP values (e.g., using HPLC retention times) to predict environmental persistence .
Q. What strategies ensure the stability of this compound under varying storage conditions?
- Methodological Answer :
- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.
- Inert Atmosphere : Use argon or nitrogen gas to purge storage containers and minimize oxidation.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Q. Notes on Data Contradiction Analysis
- Example : Conflicting solubility data may arise from differences in salt forms or solvent purity. Resolve by standardizing salt preparation (e.g., hydrochloride salt) and using HPLC-grade solvents .
- Example : Discrepancies in bioactivity results could stem from assay variability. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and replicate with independent batches .
Properties
IUPAC Name |
(3-cyclopropylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9,11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRWAEYTNKJGNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602507 | |
Record name | (3-Cyclopropylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893738-74-4 | |
Record name | (3-Cyclopropylphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-cyclopropylphenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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